1-(5-Chloro-2-hydroxy-4-methylphenyl)propan-1-one
Overview
Description
1-(5-Chloro-2-hydroxy-4-methylphenyl)propan-1-one is an organic compound with a molecular formula of C10H11ClO2 This compound is characterized by the presence of a chloro group, a hydroxyl group, and a methyl group attached to a phenyl ring, along with a propanone side chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Chloro-2-hydroxy-4-methylphenyl)propan-1-one typically involves the reaction of 5-chloro-2-hydroxy-4-methylbenzaldehyde with a suitable ketone precursor under acidic or basic conditions. One common method involves the use of anhydrous ethanol and a few drops of glacial acetic acid as the reaction medium . The mixture is refluxed, cooled to room temperature, and then left undisturbed to form crystals.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Chloro-2-hydroxy-4-methylphenyl)propan-1-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(5-Chloro-2-hydroxy-4-methylphenyl)propan-1-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-hydroxy-4-methylphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl and carbonyl groups play a crucial role in its reactivity, enabling it to form hydrogen bonds and participate in various biochemical reactions. The chloro group enhances its electrophilicity, making it a suitable candidate for nucleophilic substitution reactions.
Comparison with Similar Compounds
- 1-(5-Chloro-2-hydroxyphenyl)propan-1-one
- 1-(5-Chloro-2-hydroxy-3-nitrophenyl)propan-1-one
- 1-(5-Chloro-2-hydroxy-4-methoxyphenyl)propan-1-one
Uniqueness: 1-(5-Chloro-2-hydroxy-4-methylphenyl)propan-1-one is unique due to the presence of the methyl group, which influences its chemical reactivity and physical properties. This compound’s specific arrangement of functional groups allows for distinct interactions and applications compared to its analogs.
Properties
IUPAC Name |
1-(5-chloro-2-hydroxy-4-methylphenyl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-3-9(12)7-5-8(11)6(2)4-10(7)13/h4-5,13H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXDGCXYTPWZPNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C=C(C(=C1)Cl)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40639939 | |
Record name | 1-(5-Chloro-2-hydroxy-4-methylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40639939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22362-65-8 | |
Record name | 1-(5-Chloro-2-hydroxy-4-methylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40639939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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